molecular formula C13H14ClFO3 B1326114 Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate CAS No. 951890-09-8

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Cat. No.: B1326114
CAS No.: 951890-09-8
M. Wt: 272.7 g/mol
InChI Key: ZPDCDSWQMKXNLC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a 5-oxovalerate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Formation of 5-oxovaleric acid or 5-hydroxyvaleric acid

    Reduction: Formation of 5-hydroxyvalerate or valeric acid

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their catalytic activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate can be compared with other similar compounds, such as:

    Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate: Contains a methyl group instead of a fluorine atom, leading to variations in its chemical behavior and applications.

The presence of both chlorine and fluorine atoms in this compound makes it unique and may enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCDSWQMKXNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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